1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one

PfDHODH inhibition SAR N1-alkyl antimalarial lead optimisation

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one (CAS 1257403-86-3, designated DSM1033) is the simplest 1-alkyl pyrazolopyridin-4-one scaffold that retains sub-100 nanomolar inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). It serves as a critical ligand‑efficiency benchmark and a minimal pharmacophore for this privileged chemotype.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1257403-86-3
Cat. No. B2859708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one
CAS1257403-86-3
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)NCC2
InChIInChI=1S/C7H9N3O/c1-10-6-2-3-8-7(11)5(6)4-9-10/h4H,2-3H2,1H3,(H,8,11)
InChIKeyOVCOCHYEGUQEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one (CAS 1257403-86-3) – Minimal Pyrazolopyridinone Core for Structure-Based Drug Discovery


1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one (CAS 1257403-86-3, designated DSM1033) is the simplest 1-alkyl pyrazolopyridin-4-one scaffold that retains sub-100 nanomolar inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). It serves as a critical ligand‑efficiency benchmark and a minimal pharmacophore for this privileged chemotype [1]. The compound displays an PfDHODH IC₅₀ of 0.070 µM, P. falciparum 3D7 EC₅₀ of 0.044 µM and >1400‑fold selectivity over human DHODH, establishing it as a tractable starting point for fragment‑based and structure‑guided optimisation programmes [1].

Why Generic 1‑Alkyl Pyrazolopyridin‑4‑ones Cannot Substitute for 1‑Methyl‑1H,4H,5H,6H,7H‑pyrazolo[4,3‑c]pyridin‑4‑one (CAS 1257403-86-3) in Malaria Drug Discovery


Seemingly conservative N1‑alkyl modifications profoundly alter the multi‑parameter profile of the pyrazolopyridin‑4‑one core. Replacing the N1‑methyl group with cyclopropyl (DSM1034) improves PfDHODH potency by ~1.5‑fold but simultaneously raises human liver microsome (hLM) intrinsic clearance from <7 to 9 µL/min/mg, demonstrating that potency gains can be offset by metabolic liability [1]. Introduction of a bridge hydroxyl (DSM1173) or amino (DSM1187) group while retaining the N1‑methyl further shifts solubility and stability, underscoring that no single descriptor—potency, clearance, or solubility—adequately predicts suitability. Therefore, indiscriminate interchange of in‑class analogs risks compromising the delicate balance required for a developable lead, making the 1‑methyl‑substituted core the rationally preferred starting point for programmes that prioritise metabolic stability alongside equipotent enzyme inhibition [1].

Quantitative Differentiation Evidence for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one (CAS 1257403-86-3) vs. Closest Pyrazolopyridinone Analogs


PfDHODH Enzymatic Potency: 1-Methyl Core vs. 1-Cyclopropyl Analog

The 1-methyl derivative DSM1033 inhibits PfDHODH with an IC₅₀ of 0.070 µM, while the 1-cyclopropyl congener DSM1034 achieves 0.048 µM [1]. The ~1.5‑fold potency advantage of the cyclopropyl analog is partially mitigated by its higher intrinsic clearance (see below), making the 1‑methyl compound the more balanced option when metabolic stability is a key selection criterion.

PfDHODH inhibition SAR N1-alkyl antimalarial lead optimisation

Antiparasitic Activity Against P. falciparum 3D7: 1-Methyl Core vs. Bridge-Hydroxyl Analog

Against P. falciparum 3D7 parasites, the 1-methyl parent DSM1033 yields an EC₅₀ of 0.044 µM. The introduction of an (R)-configured bridge hydroxyl (DSM1173) while retaining the 1-methyl group improves the EC₅₀ to 0.022 µM, a 2‑fold enhancement [1]. This demonstrates that the 1-methyl scaffold is amenable to potency‑boosting modifications without requiring a change in the N1 substituent.

P. falciparum 3D7 parasite EC₅₀ R2 bridge modification

Human Liver Microsome Metabolic Stability: 1-Methyl Core vs. Cyclopropyl and Bridge-Modified Analogs

The 1-methyl parent DSM1033 exhibits human liver microsome (hLM) intrinsic clearance of <7 µL/min/mg. In contrast, the N1‑cyclopropyl analog DSM1034 displays elevated clearance (9 µL/min/mg), while bridge‑hydroxyl (DSM1173) and bridge‑amino (DSM1187) derivatives both show clearance <3 µL/min/mg [1]. The data position the 1‑methyl unsubstituted core as the most metabolically stable variant without bridge substitution, essential for programmes that cannot immediately introduce additional chiral centres.

hLM intrinsic clearance metabolic stability ADME prioritisation

Kinetic Solubility: 1-Methyl Core vs. Bridge-Amino Analog

DSM1033 shows kinetic solubility of 130–260 µM at pH 6.5. The bridge‑amino analog DSM1187 (1-methyl, R2=R-NH₂) achieves solubility >320 µM, more than 2‑fold higher [1]. While the amino derivative offers superior solubility, the unsubstituted 1-methyl core already resides in an acceptable solubility range for oral absorption and does not require the synthetic burden of introducing a chiral bridge amine.

kinetic solubility developability early ADME

Species‑Selectivity Window: 1-Methyl Core vs. Human DHODH

The 1‑methyl derivative DSM1033 exhibits no meaningful inhibition of human DHODH (IC₅₀ > 100 µM), yielding a selectivity index of >1400 relative to PfDHODH. This selectivity profile is conserved across all pyrazolopyridinone analogs in the series, including those with N1‑cyclopropyl, bridge‑hydroxyl, and bridge‑amino modifications, all of which maintain HsDHODH IC₅₀ > 100 µM [1]. Thus, the 1‑methyl core achieves the same essential safety margin as more chemically complex analogs while retaining the advantage of minimal molecular weight (151 g/mol).

host‑parasite selectivity HsDHODH counter‑screen safety margin

Optimal Application Scenarios for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one (CAS 1257403-86-3) in Antimalarial Drug Discovery


Fragment-Based Lead Discovery and Ligand-Efficiency Benchmarking

With a molecular weight of only 151 g/mol and a PfDHODH IC₅₀ of 70 nM, DSM1033 exhibits a ligand efficiency (LE) of ~0.45 kcal/mol per heavy atom, making it an ideal fragment hit for structure‑based elaboration. Its minimal scaffold allows medicinal chemists to systematically explore vectors for potency enhancement without the confounding effects of larger, more complex substituents [1].

Metabolic Stability‑Focused Hit‑to‑Lead Campaigns

For programmes where human microsomal stability is a primary selection filter, DSM1033’s hLM CLint of <7 µL/min/mg provides a clean baseline. Teams can then introduce R2‑OH or R2‑NH₂ groups to further reduce clearance to <3 µL/min/mg while improving cellular potency, using the 1‑methyl core as a control throughout the SAR exploration [1].

Selectivity Counter‑Screen Reference Compound

Because DSM1033 reproducibly exhibits HsDHODH IC₅₀ >100 µM (>1400‑fold selectivity) under the same assay conditions as more elaborated analogs, it serves as an internal reference standard for verifying that structural modifications do not inadvertently erode the host‑parasite selectivity window [1].

Synthetic Accessibility and Scale‑Up for In Vivo Proof‑of‑Concept Studies

The 1‑methyl pyrazolopyridin‑4‑one core lacks chiral bridge centres and requires only straightforward N‑alkylation and cyclisation chemistry. Combined with kinetic solubility of 130–260 µM, DSM1033 is suitable for rapid milligram‑to‑gram scale‑up, enabling early pharmacokinetic and efficacy studies in rodent malaria models [1].

Quote Request

Request a Quote for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.